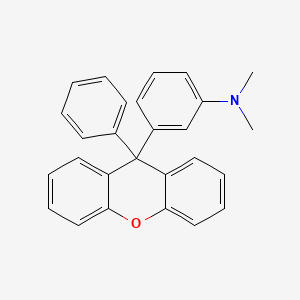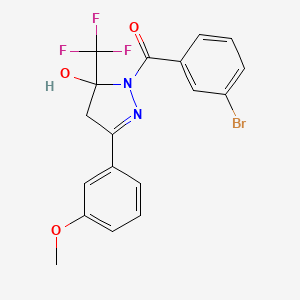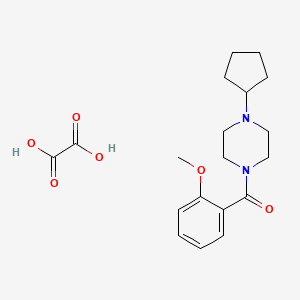
N,N-dimethyl-3-(9-phenyl-9H-xanthen-9-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-3-(9-phenyl-9H-xanthen-9-yl)aniline, commonly known as DMXAA, is a synthetic compound that has gained significant attention in the field of cancer research due to its potential anti-tumor properties. DMXAA was first synthesized in the late 1980s, and since then, numerous studies have been conducted to investigate its mechanism of action and potential applications in cancer therapy.
Wirkmechanismus
DMXAA works by activating the innate immune system, specifically by inducing the production of cytokines such as TNF-α and IFN-α. These cytokines then activate immune cells such as macrophages and natural killer cells, which in turn target and destroy cancer cells. DMXAA has also been shown to inhibit the growth of blood vessels that supply nutrients to tumors, a process known as angiogenesis, thereby starving the tumor of essential nutrients and oxygen.
Biochemical and Physiological Effects:
DMXAA has been found to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, DMXAA has been shown to induce fever, hypotension, and vascular leakage in preclinical models. These effects are thought to be related to the activation of the immune system and the release of cytokines such as TNF-α.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMXAA as a tool for cancer research is its ability to selectively target tumor cells while sparing normal cells. This makes it a promising candidate for use in cancer therapy. However, one of the limitations of DMXAA is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, DMXAA has been found to have variable efficacy in different tumor models, which may limit its usefulness in certain types of cancer.
Zukünftige Richtungen
There are several areas of future research that could be pursued to further investigate the potential of DMXAA as a cancer therapy. One area of interest is the development of more effective methods for delivering DMXAA to tumors, such as nanoparticles or liposomes. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to DMXAA treatment. Finally, further studies are needed to investigate the potential of DMXAA in combination with other cancer therapies, such as chemotherapy or immunotherapy.
Synthesemethoden
DMXAA can be synthesized through a multi-step process that involves the reaction of 9-phenyl-9H-xanthene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N,N-dimethylaniline in the presence of a base such as triethylamine to yield DMXAA.
Wissenschaftliche Forschungsanwendungen
DMXAA has been extensively studied for its potential use in cancer therapy. It has been shown to have anti-tumor activity in a variety of preclinical models, including mouse and rat models of cancer. DMXAA has been found to induce tumor necrosis and inhibit tumor growth through the activation of the immune system, specifically the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α).
Eigenschaften
IUPAC Name |
N,N-dimethyl-3-(9-phenylxanthen-9-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO/c1-28(2)22-14-10-13-21(19-22)27(20-11-4-3-5-12-20)23-15-6-8-17-25(23)29-26-18-9-7-16-24(26)27/h3-19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQSBTOZIWBFSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-3-(9-phenylxanthen-9-yl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol](/img/structure/B4891734.png)
![2-[(5-methyl-6-nitro-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-3(7H)-yl)methoxy]ethyl acetate](/img/structure/B4891741.png)
![3-[4-(benzylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4891745.png)
![2-amino-2',5-dioxo-7-phenyl-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4891750.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4891753.png)
![1-(2-pyridinyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine](/img/structure/B4891755.png)
![3-({[1-(carboxymethyl)-1H-1,2,4-triazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4891757.png)
![3-(2-methoxyphenyl)-2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B4891768.png)

![N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide](/img/structure/B4891783.png)
![4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B4891785.png)

![1-cyclopropyl-5-({4-[(2-methylphenyl)thio]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B4891812.png)
